

A Comparative Review of Landmark Drugs Approved from 2020-2022

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The period between 2020 and 2022 saw significant advancements in drug discovery and development, with the U.S. Food and Drug Administration (FDA) approving numerous novel therapies. In 2020, 53 new drugs were approved, a figure that highlights the resilience of pharmaceutical innovation amidst the COVID-19 pandemic.[1] This was followed by 50 novel drug approvals in 2021 and 37 in 2022.[2][3] These approvals span a wide range of therapeutic areas, including infectious diseases, oncology, and autoimmune disorders, offering new hope for patients and expanding the arsenal of treatments available to clinicians.

This guide provides a detailed comparison of three noteworthy drugs approved during this period: Paxlovid, a crucial tool in the fight against COVID-19; Sotorasib, a breakthrough targeted therapy for a specific type of lung cancer; and Deucravacitinib, a novel oral treatment for moderate-to-severe plaque psoriasis. The following sections will delve into their mechanisms of action, pivotal clinical trial data, and experimental protocols, offering a comprehensive overview for researchers, scientists, and drug development professionals.

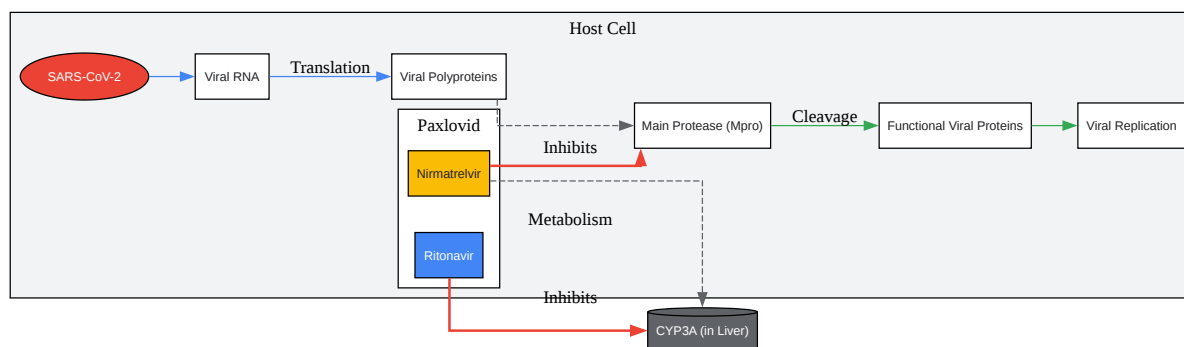
COVID-19 Antiviral Therapy: Paxlovid (Nirmatrelvir/Ritonavir)

Paxlovid emerged as a critical oral antiviral treatment for COVID-19. It is a co-packaged product of nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir, an HIV-1 protease inhibitor and CYP3A inhibitor that slows the breakdown of nirmatrelvir, thereby increasing its concentration in the body.[4][5]

Mechanism of Action

Nirmatrelvir inhibits the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[4][6] By blocking Mpro, nirmatrelvir prevents the processing of viral polyproteins, thus halting the viral life cycle.[4] Ritonavir acts as a pharmacokinetic enhancer, inhibiting the CYP3A-mediated metabolism of nirmatrelvir.[6][7]

Below is a diagram illustrating the viral replication process and the inhibitory action of Paxlovid.



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Mechanism of action of Paxlovid.

Clinical Efficacy and Safety

The pivotal EPIC-HR trial, a phase 2/3 randomized, double-blind, placebo-controlled study, evaluated Paxlovid in non-hospitalized, symptomatic, unvaccinated adults with COVID-19 at high risk of progressing to severe disease.[8][9][10]

Outcome	Paxlovid (n=671)	Placebo (n=647)	Relative Risk Reduction
COVID-19-related hospitalization or death through day 28	0.8% (5/671)	6.3% (41/647)	89.1%
Death	0	1.1% (7/647)	-

Table 1: Efficacy of Paxlovid in the EPIC-HR Trial (mITT analysis set)[10]

A study conducted in Israel during the Omicron wave showed that in patients aged 65 and older, Paxlovid was associated with an 81% reduction in mortality.[11] However, the study did not show a significant benefit in younger adults.[11][12]

Common adverse events reported in the EPIC-HR trial included dysgeusia, diarrhea, hypertension, and myalgia.

Experimental Protocol: EPIC-HR Trial

- Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.[13]
- Participants: Non-hospitalized adults with a confirmed diagnosis of SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for progression to severe disease. [13] Key exclusions were prior COVID-19 vaccination or infection.[13]
- Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or placebo administered orally every 12 hours for 5 days.[13]
- Primary Outcome: The primary efficacy endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.[13]

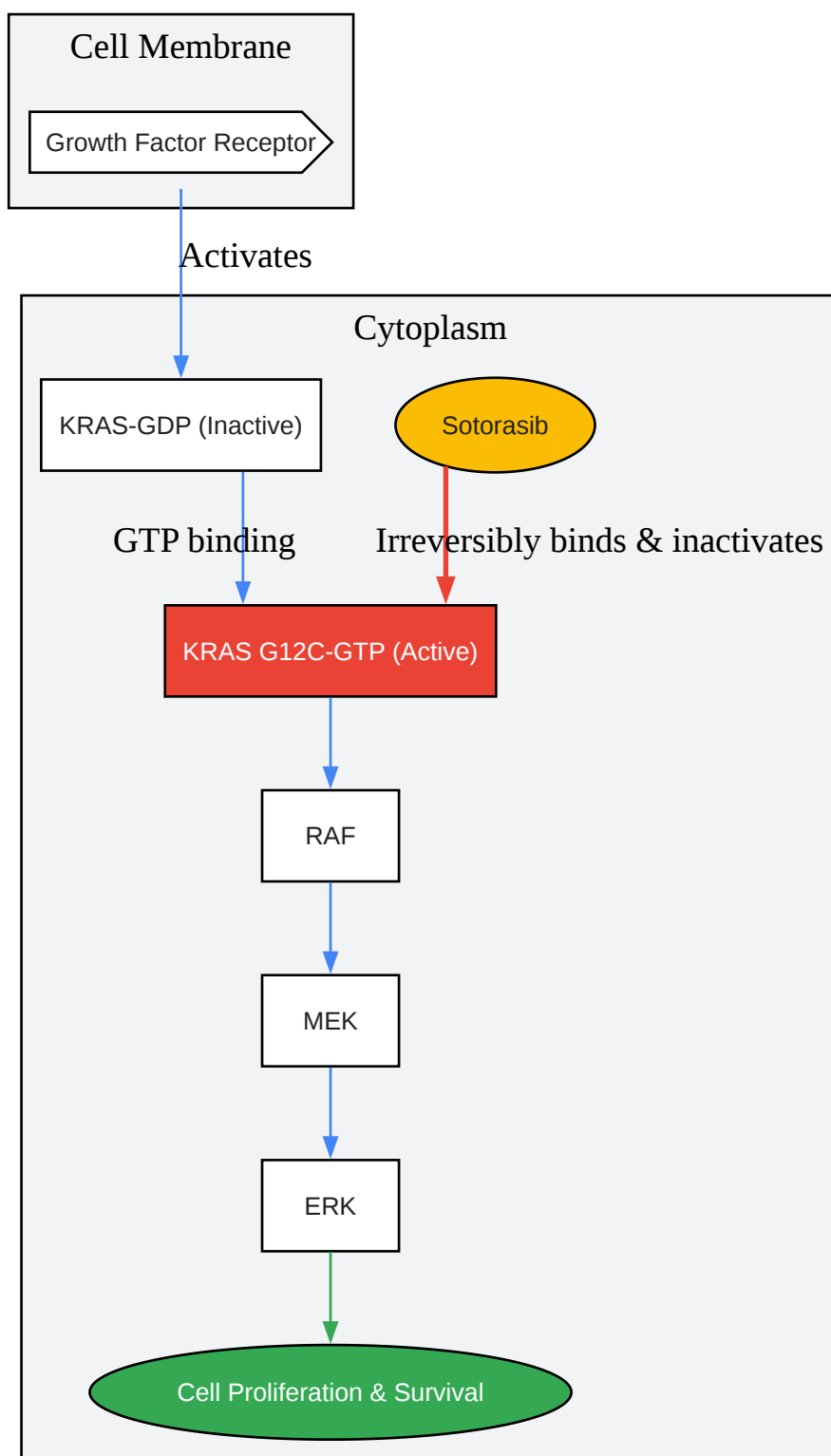
Oncology: Sotorasib (Lumakras) - A Targeted KRAS G12C Inhibitor

Sotorasib represents a significant breakthrough in oncology as the first approved targeted therapy for non-small cell lung cancer (NSCLC) with the KRAS G12C mutation.[14][15] This

mutation was previously considered "undruggable."[\[14\]](#)

Mechanism of Action

KRAS is a GTPase that acts as a molecular switch in intracellular signaling pathways controlling cell proliferation and survival.[\[2\]](#) The KRAS G12C mutation locks the protein in an active, GTP-bound state, leading to uncontrolled cell growth.[\[16\]](#) Sotorasib selectively and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and inhibiting downstream oncogenic signaling, primarily through the MAPK pathway.[\[2\]](#)[\[14\]](#)[\[16\]](#)



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Sotorasib's inhibition of the KRAS G12C signaling pathway.

Clinical Efficacy and Safety

The approval of sotorasib was based on the results of the CodeBreakK 100 trial, a phase 1/2 study in patients with KRAS G12C-mutated advanced solid tumors.[\[15\]](#)[\[17\]](#) The confirmatory phase 3 CodeBreakK 200 trial compared sotorasib to the standard-of-care chemotherapy, docetaxel.[\[1\]](#)[\[18\]](#)[\[19\]](#)

Outcome	Sotorasib (n=171)	Docetaxel (n=174)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival	5.6 months	4.5 months	0.66 (0.51–0.86)	0.0017
Objective Response Rate	28.1%	13.2%	-	<0.001
Disease Control Rate	82.5%	60.3%	-	-

Table 2: Efficacy of Sotorasib in the CodeBreakK 200 Trial[\[19\]](#)[\[20\]](#)

The most common treatment-related adverse events in the sotorasib arm were diarrhea, nausea, and increased liver enzymes.[\[1\]](#)

Experimental Protocol: CodeBreakK 200 Trial

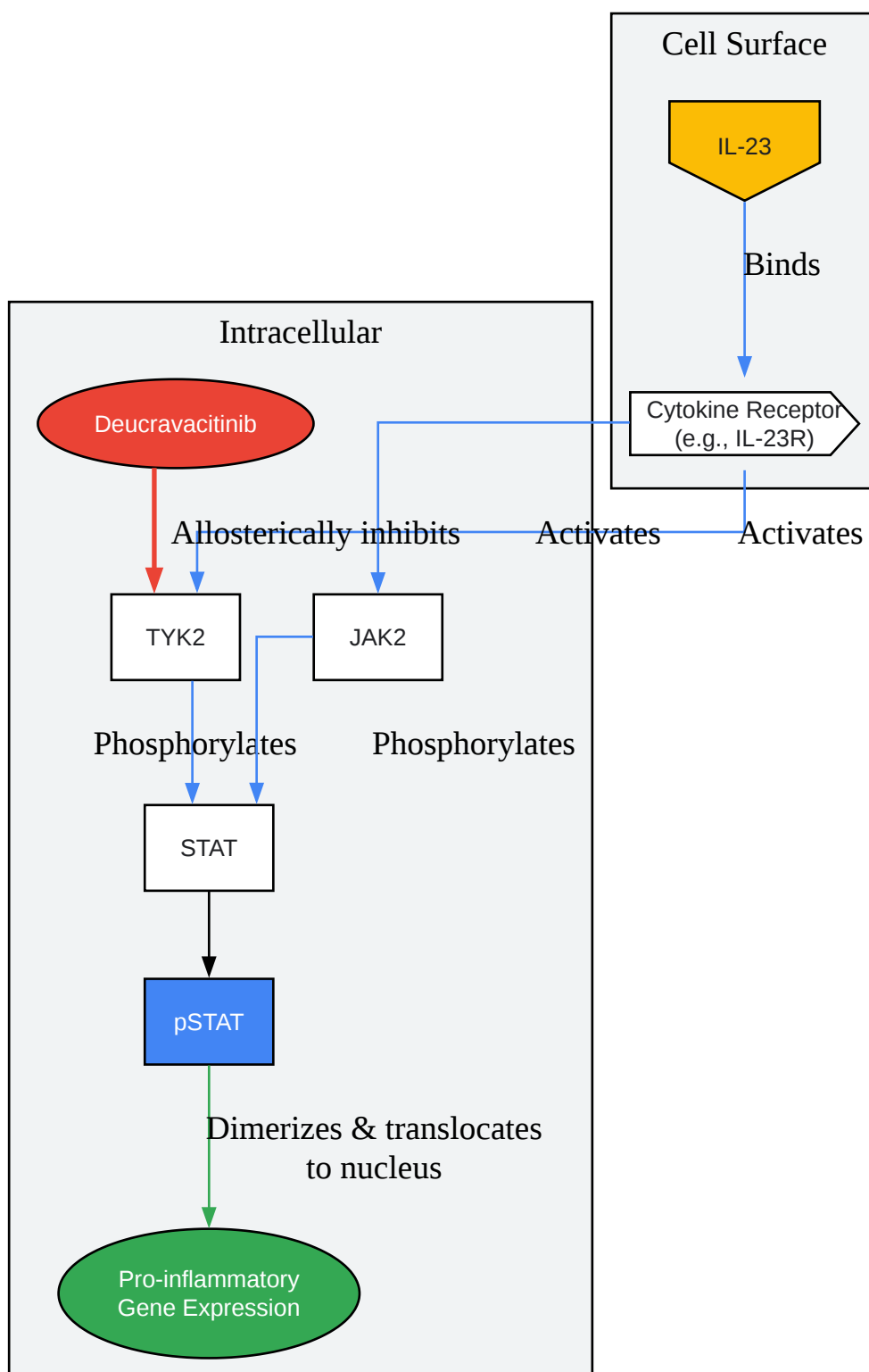
- Study Design: Randomized, open-label, active-controlled, phase 3 trial.[\[19\]](#)[\[20\]](#)
- Participants: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[\[19\]](#)[\[21\]](#)
- Intervention: Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[\[19\]](#)[\[21\]](#)
- Primary Outcome: The primary endpoint was progression-free survival, assessed by blinded independent central review.[\[19\]](#)

Immunology: Deucravacitinib (Sotyktu) - A Novel TYK2 Inhibitor for Psoriasis

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[22]

Mechanism of Action

Deucravacitinib works by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family.[23] TYK2 is involved in the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[24][25] By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib locks the enzyme in an inactive state, thereby blocking these pro-inflammatory signaling pathways.[23][26] This selective inhibition of TYK2 avoids the broader JAK1/2/3 inhibition associated with some other JAK inhibitors.[25]



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Deucravacitinib's inhibition of the TYK2-mediated signaling pathway.

Clinical Efficacy and Safety

The efficacy and safety of deucravacitinib were evaluated in the pivotal phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared it to both placebo and apremilast (Otezla).^[27]

Outcome (Week 16)	Deucravacitinib 6 mg QD	Placebo	Apremilast 30 mg BID
POETYK PSO-1			
PASI 75 Response	58.7%	12.7%	35.1%
sPGA 0/1 Response	53.6%	7.2%	32.1%
POETYK PSO-2			
PASI 75 Response	53.6%	9.4%	40.2%
sPGA 0/1 Response	50.3%	8.6%	34.3%

Table 3: Efficacy of Deucravacitinib in the POETYK PSO Trials^[27] PASI 75: Psoriasis Area and Severity Index score improvement of at least 75% sPGA 0/1: static Physician's Global Assessment score of clear or almost clear

Deucravacitinib demonstrated superiority over both placebo and apremilast at week 16.^[27] The safety profile was favorable, with the most common adverse events being nasopharyngitis, upper respiratory tract infection, and headache.

Experimental Protocol: POETYK PSO-1 and PSO-2 Trials

- Study Design: Two global, multicenter, randomized, double-blind, placebo- and active comparator-controlled phase 3 trials.
- Participants: Adults with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy.
- Intervention: Patients were randomized to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily.

- Primary Outcome: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and an sPGA score of 0 or 1 at week 16 versus placebo.[27]

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